molecular formula C20H30N6O B5556283 N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline

N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline

Cat. No. B5556283
M. Wt: 370.5 g/mol
InChI Key: KCKHISZHPCBGGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, methylation, and the use of catalytic processes. For instance, the synthesis of 1,4-dihydropyridine derivatives through reactions involving dimethylaminomethyl and methyl groups has been explored, indicating a complex synthetic pathway that could relate to our compound of interest (Stanovnik et al., 2002).

Molecular Structure Analysis

Molecular and crystal structure analyses provide insights into the compound's configuration, symmetry, and intermolecular interactions. For example, studies on triazolo[1,5-a][1,3,5]triazin-5-amines reveal intricate details about crystal symmetry and molecular conformation, which are critical for understanding the behavior and reactivity of such compounds (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving the compound often include interactions with amines, leading to the formation of various derivatives. For instance, reactions with primary amines can yield dihydropyridine derivatives, indicating a potential for diverse chemical reactivity and the formation of new compounds under specific conditions (Stanovnik et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structures, are crucial for their application in various fields. The detailed crystallographic analysis provides a foundation for understanding these properties, which are influenced by molecular symmetry and intermolecular bonds (Dolzhenko et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are determined by the compound's functional groups and molecular structure. Studies on related compounds highlight the importance of structural features in determining chemical behavior, such as the role of dimethylamino groups in facilitating certain reactions (Stanovnik et al., 2002).

Scientific Research Applications

Polycationic States and Redox Behavior

Polycations based on oligoanilines, including derivatives related to the target compound, have been generated efficiently through a stepwise oxidation process. These compounds' redox behaviors were characterized, revealing the existence of high-spin species in solution. The study demonstrates how intramolecular connectivity influences the spin preference in multispin systems, providing insights into the design of materials with tailored electronic properties (Ito et al., 2009).

Metabolic Insights

Research on the metabolism of methylated aminoazo dyes, which share structural features with the compound , has shown that demethylation processes are crucial for understanding their carcinogenic activities. This understanding is vital for designing safer chemicals and for the biomedical field in investigating carcinogenesis mechanisms (Miller et al., 1952).

Synthesis and Biological Evaluation

Studies on the synthesis of analogues to the target compound have shown potential as central nervous system agents, indicating a route for developing new therapeutic agents. Such research underscores the importance of chemical synthesis in drug discovery, particularly for psychiatric and neurological conditions (Martin et al., 1981).

Organocatalytic Applications

The use of nitrogen-containing organic compounds as organocatalysts for reactions involving dimethyl carbonate highlights the potential of derivatives similar to the target compound in facilitating environmentally friendly chemical processes. This research contributes to the development of sustainable chemistry practices (Juárez et al., 2008).

Electron Transfer and Aggregation Behavior

The study of polyaniline models, including compounds related to the target molecule, has provided insights into protonation-induced intermolecular electron transfer. Such findings are crucial for the development of advanced materials with applications in electronics and sensor technologies (Lokshin et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, Nizatidine, a similar compound, is a histamine H2 receptor antagonist used to treat gastroesophageal reflux disease by preventing the release of acid and pepsin into the stomach .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, many amines, like dimethylamine, are flammable and can be harmful if swallowed .

properties

IUPAC Name

1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(N-methylanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O/c1-23(2)14-18-21-22-20(25(18)4)16-10-12-26(13-11-16)19(27)15-24(3)17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKHISZHPCBGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CN(C)C3=CC=CC=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline

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